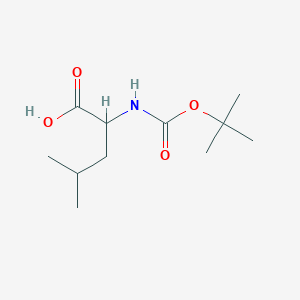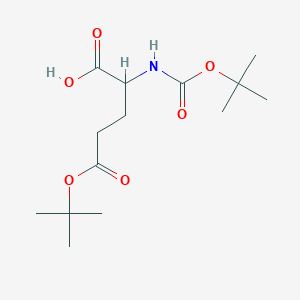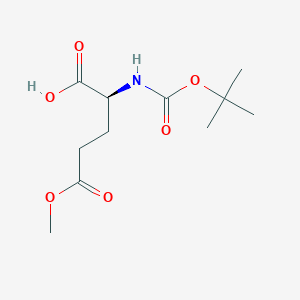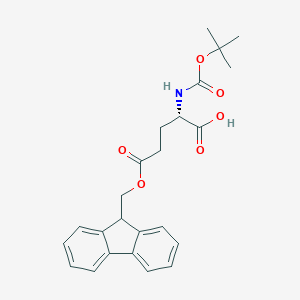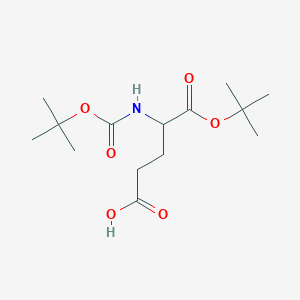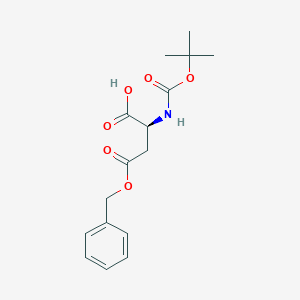
Boc-Asp(OBzl)-OH
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-Asp(OBzl)-OH involves several steps:
Esterification: Aspartic acid reacts with benzoyl chloride to form tert-butoxycarbonyl-aspartic acid benzyl ester (Boc-Asp-OMe).
Intermediate Formation: The esterified product is then reacted with sodium hexoxide to obtain an intermediate in the form of N-hexanoate.
Benzoylation: Finally, the intermediate undergoes a benzoylation reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Continuous flow mechanochemistry, such as reactive extrusion, can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asp(OBzl)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Aspartic acid and benzyl alcohol.
Substitution: Various substituted aspartic acid derivatives.
Deprotection: Free amino group aspartic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-Asp(OBzl)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for the amino group in aspartic acid, it facilitates the synthesis of complex peptides and proteins.
Drug Research: Used in the synthesis of peptide drugs with anti-inflammatory, anti-tumor, and immune-regulating activities.
Enzyme Reactions: Serves as a substrate for enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and kinetics
Wirkmechanismus
The mechanism of action of Boc-Asp(OBzl)-OH primarily involves its role as a protecting group in peptide synthesis. By protecting the amino group in aspartic acid, it prevents unwanted side reactions during peptide bond formation. This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Asp(OMe)-OH: tert-butoxycarbonyl-L-aspartic acid methyl ester.
Boc-Glu(OBzl)-OH: tert-butoxycarbonyl-L-glutamic acid benzyl ester.
Boc-Ala-OBzl: tert-butoxycarbonyl-L-alanine benzyl ester.
Uniqueness
Boc-Asp(OBzl)-OH is unique due to its specific use in protecting the amino group in aspartic acid, which is crucial for the synthesis of peptides containing aspartic acid residues. Its benzyl ester group provides stability and ease of removal under mild conditions, making it a preferred choice in peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884402 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-58-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ5UR33F4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Asp(OBzl)-OH in peptide synthesis?
A1: this compound serves as a protected form of aspartic acid (Asp), a naturally occurring amino acid, in solid-phase peptide synthesis []. The Boc group acts as a temporary protecting group for the amino group, while the benzyl (OBzl) group protects the side chain carboxyl group of aspartic acid. This allows for controlled and sequential addition of amino acids during peptide chain assembly.
Q2: How is this compound used in the synthesis of specific peptides?
A2: One example is the synthesis of the heptadecapeptide corresponding to salmon melanin-concentrating hormone (MCH) []. Here, this compound is used as the starting material for the N-terminal amino acid, which is sequentially coupled with other protected peptide fragments to build the complete hormone sequence.
Q3: Can you give an example of how this compound is utilized in developing potential imaging agents?
A3: Researchers are exploring fluorinated derivatives of N-acetylaspartylglutamate (NAAG) as potential imaging agents for prostate specific membrane antigen (PSMA) []. In this context, this compound is coupled with γ-fluoro-glutamic acid dibenzyl ester or glutamic acid dibenzyl ester using the mixed anhydride method. This reaction forms the backbone of the fluorinated aspartylglutamate analogues, which are then further modified and tested for their binding affinity to PSMA and potential as imaging agents.
Q4: What are the advantages of using this compound in these applications?
A4: The use of protecting groups like Boc and OBzl in this compound allows for chemoselective reactions, meaning that specific functional groups can be targeted for modification while leaving others untouched. This is crucial in peptide synthesis and the development of complex molecules where precise control over the reaction pathway is essential. Additionally, the widespread use of Boc-protected amino acids has led to well-established deprotection methods, making it a convenient choice for researchers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


